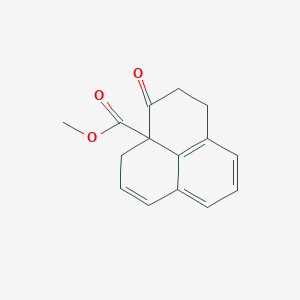![molecular formula C23H32N2O4 B12591979 Spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-4-carboxamide, 5'-methoxy-N-methyl-3'-oxo-N-[2-(1-piperidinyl)ethyl]-, trans-(9CI)](/img/structure/B12591979.png)
Spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-4-carboxamide, 5'-methoxy-N-methyl-3'-oxo-N-[2-(1-piperidinyl)ethyl]-, trans-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[cyclohexane-1,1’(3’H)-isobenzofuran]-4-carboxamide, 5’-methoxy-N-methyl-3’-oxo-N-[2-(1-piperidinyl)ethyl]-, trans- (9CI) is a complex organic compound characterized by its spirocyclic structure This compound is notable for its unique arrangement of cyclohexane and isobenzofuran rings, which are connected through a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclohexane-1,1’(3’H)-isobenzofuran]-4-carboxamide, 5’-methoxy-N-methyl-3’-oxo-N-[2-(1-piperidinyl)ethyl]-, trans- typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, which forms the spirocyclic core. This reaction can be mediated by acetic acid in an ionic liquid medium, such as 1-butyl-3-methylimidazolium bromide . The reaction conditions often include moderate temperatures and the use of stoichiometric amounts of reagents to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclohexane-1,1’(3’H)-isobenzofuran]-4-carboxamide, 5’-methoxy-N-methyl-3’-oxo-N-[2-(1-piperidinyl)ethyl]-, trans- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to modify specific functional groups.
Common Reagents and Conditions
Oxidation: Manganese(III) acetate in acetic acid at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Spiroindolinediones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups at the piperidinyl moiety.
Scientific Research Applications
Spiro[cyclohexane-1,1’(3’H)-isobenzofuran]-4-carboxamide, 5’-methoxy-N-methyl-3’-oxo-N-[2-(1-piperidinyl)ethyl]-, trans- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and pain management.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Spiro[cyclohexane-1,1’(3’H)-isobenzofuran]-4-carboxamide, 5’-methoxy-N-methyl-3’-oxo-N-[2-(1-piperidinyl)ethyl]-, trans- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclohexane-1,3’-indoline]-2,2’-diones: These compounds share a similar spirocyclic structure and are synthesized through oxidative cyclization.
Spiro[cyclohexane-1,2’-inden]-3-ene-1’,3’-diones: These compounds are also formed via Diels-Alder reactions and exhibit similar reactivity.
Uniqueness
Spiro[cyclohexane-1,1’(3’H)-isobenzofuran]-4-carboxamide, 5’-methoxy-N-methyl-3’-oxo-N-[2-(1-piperidinyl)ethyl]-, trans- is unique due to its specific combination of functional groups and the presence of the isobenzofuran moiety. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other spirocyclic compounds.
Properties
Molecular Formula |
C23H32N2O4 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
6-methoxy-N-methyl-3-oxo-N-(2-piperidin-1-ylethyl)spiro[2-benzofuran-1,4'-cyclohexane]-1'-carboxamide |
InChI |
InChI=1S/C23H32N2O4/c1-24(14-15-25-12-4-3-5-13-25)21(26)17-8-10-23(11-9-17)20-16-18(28-2)6-7-19(20)22(27)29-23/h6-7,16-17H,3-5,8-15H2,1-2H3 |
InChI Key |
WYQDIMPYESSFEU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN1CCCCC1)C(=O)C2CCC3(CC2)C4=C(C=CC(=C4)OC)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol](/img/structure/B12591912.png)
![1H-Indene, 1-[bis(4-methylphenyl)methylene]-](/img/structure/B12591915.png)


![(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal](/img/structure/B12591934.png)






![Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)-](/img/structure/B12591970.png)

